BenchChemオンラインストアへようこそ!

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Pan-RAF inhibition Oncology medicinal chemistry Clinical-stage intermediate

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 1003575-43-6), also catalogued as 3-Amino-4-fluorophenylboronic acid pinacol ester, is a C12H17BFNO2 arylboronic ester (MW 237.08) bearing a 2-fluoroaniline core para‑ to the boronic ester group. The compound belongs to the class of pinacol‑protected arylboronates engineered for Suzuki‑Miyaura cross‑coupling, wherein the pinacol ester imparts bench‑top stability superior to free boronic acids while remaining cleavable in situ under standard basic coupling conditions.

Molecular Formula C12H17BFNO2
Molecular Weight 237.081
CAS No. 1003575-43-6
Cat. No. B581178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
CAS1003575-43-6
Molecular FormulaC12H17BFNO2
Molecular Weight237.081
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)N
InChIInChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,15H2,1-4H3
InChIKeyVXNIVUKZNDRJBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 1003575-43-6) – Boronic Ester Building Block for Clinical-Stage Pharmaceutical Intermediates and Suzuki Coupling Procurement


2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 1003575-43-6), also catalogued as 3-Amino-4-fluorophenylboronic acid pinacol ester, is a C12H17BFNO2 arylboronic ester (MW 237.08) bearing a 2-fluoroaniline core para‑ to the boronic ester group. The compound belongs to the class of pinacol‑protected arylboronates engineered for Suzuki‑Miyaura cross‑coupling, wherein the pinacol ester imparts bench‑top stability superior to free boronic acids while remaining cleavable in situ under standard basic coupling conditions . Its most notable documented role is as the key arylboronate reactant in the multi‑step synthesis of LY3009120, a pan‑RAF kinase inhibitor (Eli Lilly) that advanced to Phase I clinical evaluation for BRAF‑ and RAS‑mutant cancers, validating the compound for procurement in medicinal chemistry programs targeting kinase inhibitors [1].

Why Procurement of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Requires Explicit Specification Over Generic Arylboronic Esters


In‑class arylboronic pinacol esters—such as 3‑aminophenylboronic acid pinacol ester (CAS 210907‑84‑9), 4‑fluorophenylboronic acid pinacol ester (CAS 214360‑58‑4), or the 3‑amino‑4‑chloro congener (CAS 850567‑56‑5)—cannot be substituted for the target compound in syntheses demanding the precise 2‑fluoro‑5‑amino regioisomer, because the combination of an electron‑withdrawing fluorine ortho to the amine and a boronic ester meta to both substituents uniquely governs oxidative‑addition transmetallation rates in Pd‑catalysed cross‑couplings, regioselectivity in downstream functionalisation, and the lipophilicity and metabolic stability of the final drug substance as demonstrated by the clinical candidate LY3009120 [1]. Furthermore, missing the aniline NH₂ group removes the synthetic handle required for urea‑forming or amidation steps central to kinase‑inhibitor pharmacophores, while replacing fluorine with chlorine alters the hydrogen‑bonding capacity, logP, and CYP450 oxidative metabolism profile of derived biaryl products—differences that directly affect lead optimisation outcomes and cannot be remedied by post‑coupling modification [2].

Quantitative Comparative Evidence for 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 1003575-43-6) Versus Closest Analogs


Critical Intermediate Utilisation in the Clinical Candidate LY3009120 vs. Non‑Fluorinated Analog That Lacks This Validated Application

The target compound serves as the boronate ester coupling partner in the convergent synthesis of LY3009120 (Eli Lilly), a pan‑RAF inhibitor that entered Phase I clinical trials (NCT02014116). The published medicinal‑chemistry route explicitly employs 2‑fluoro‑5‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)aniline in a key Suzuki–Miyaura reaction to install the biaryl core of the drug [1]. In contrast, the non‑fluorinated analog 3‑aminophenylboronic acid pinacol ester (CAS 210907‑84‑9) has no documented role in any clinical‑stage pharmaceutical synthesis, and its use in the same synthetic sequence would yield a des‑fluoro LY3009120 congener that is structurally incapable of achieving the same kinase‑inhibitor binding mode [1].

Pan-RAF inhibition Oncology medicinal chemistry Clinical-stage intermediate

Patented Synthesis Yield of 99% vs. Lower Yields Reported for Non‑Fluorinated and Chloro Congeners

Patent WO2010/56875 A1 (CGI Pharmaceuticals/Genentech) reports a synthesis yield of ~99% for 3‑amino‑4‑fluorophenylboronic acid pinacol ester via Pd/C‑catalysed hydrogenation of the corresponding nitro precursor in ethyl acetate . A second patent (WO2012/125981 A2) achieves ~83% under alternative conditions. For comparison, the non‑fluorinated analog 3‑aminophenylboronic acid pinacol ester (CAS 210907‑84‑9) lacks comparable patented high‑yield protocols, and the 3‑amino‑4‑chloro analog (CAS 850567‑56‑5) is typically offered at 95% purity by commercial vendors, suggesting less efficient purification or synthesis relative to the 97–99% achievable for the fluoro target compound .

Process chemistry Boronic ester synthesis Yield optimisation

Electronic Influence of 4‑Fluoro Substituent on Suzuki Coupling Transmetallation Rate vs. 4‑H and 4‑Cl Analogs

The electron‑withdrawing fluorine substituent in 2‑fluoro‑5‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)aniline reduces the electron density on the aryl ring (Hammett σₚ = +0.06 for F vs. σₚ = 0.00 for H, σₚ = +0.23 for Cl), thereby increasing the electrophilicity of the carbon‑boron bond and accelerating the transmetallation step in Suzuki–Miyaura couplings. In a systematic study of substituted phenylboronic pinacol esters, electron‑poor arylboronates exhibited first‑order rate constants up to 2‑fold higher than their electron‑neutral counterparts under identical Pd(PPh₃)₄/Na₂CO₃ conditions [1]. The 4‑chloro analog (σₚ = +0.23) is even more electron‑withdrawing, but the chloro substituent introduces a heavier halogen that can undergo competing oxidative addition with Pd(0), generating undesired side products, whereas fluorine is essentially inert to Pd insertion and preserves orthogonal reactivity [2].

Physical organic chemistry Cross-coupling kinetics Hammett substituent effects

LogP and Metabolic Stability of Biaryl Products: Fluorine vs. Hydrogen and Chlorine in Matched Molecular Pairs

When the target compound is coupled to form biaryl kinase inhibitors, the 4‑fluoro substituent imparts a distinct lipophilicity and metabolic stability profile relative to hydrogen or chlorine. Matched molecular pair analysis across public ChEMBL datasets demonstrates that replacing an aryl‑H with an aryl‑F typically decreases logP by approximately 0.1–0.2 log units (due to the polar C–F bond) while increasing metabolic half‑life in human liver microsomes by a median factor of 1.5×, because the C–F bond is resistant to CYP450‑mediated oxidative defluorination. In contrast, aryl‑Cl substitution increases logP by ~0.7 units and introduces a metabolic soft spot for CYP2C9/3A4‑mediated dechlorination [1]. The target compound therefore enables the synthesis of final drug substances with an optimised ADME profile—a property directly relevant to the LY3009120 programme where the 4‑fluoro substituent was retained throughout lead optimisation [2].

Drug metabolism Lipophilicity Matched molecular pair analysis

Procurement‑Driven Application Scenarios for 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 1003575-43-6)


Synthesis of Pan‑RAF Inhibitor Candidates (e.g., LY3009120 and Back‑up Series)

Medicinal chemistry groups pursuing ATP‑competitive pan‑RAF inhibitors should procure the target compound as the designated boron partner for Suzuki coupling with halogenated pyrido[2,3‑d]pyrimidine cores. The published LY3009120 route establishes a precedent for using 2‑fluoro‑5‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)aniline in the penultimate step to install the 2‑fluoro‑5‑aminophenyl motif, which is essential for dual BRAF/CRAF inhibition and minimal paradoxical pathway activation (IC₅₀ BRAF V600E = 5.8 nM, CRAF WT = 15 nM) [1]. The high patent‑documented yield (~99%) of the building block itself supports cost‑effective multi‑gram procurement for SAR expansion or back‑up candidate generation .

Suzuki–Miyaura Coupling of Ortho‑Fluoro‑Meta‑Amino Biaryl Pharmacophores in Kinase and GPCR Programmes

The compound is ideally suited for constructing 2‑fluoro‑5‑biaryl aniline scaffolds required in kinase inhibitor, GPCR modulator, and epigenetic‑target programmes. The fluorine atom accelerates transmetallation (projected ~1.3× rate increase relative to non‑fluorinated arylboronates) while eliminating the risk of competing Pd insertion into the C–F bond, a problem encountered with the 4‑chloro analog above 80 °C [1]. Procurement in 5–25 g quantities from vendors offering ≥97% purity with batch‑specific NMR/HPLC certificates (e.g., Bidepharm Lot QC) meets the specifications for array chemistry and lead optimisation where reproducible coupling yield is paramount .

Development of Fluorine‑Containing Biaryl Libraries with Optimised ADME Profiles

Library synthesis teams seeking to bias screening collections toward compounds with favourable drug‑like properties should incorporate the target compound as a stock building block. Matched molecular pair data indicate that biaryl products derived from this fluoro‑substituted pinacol ester exhibit median logP reductions of ~0.15 units versus non‑fluorinated analogs and ~0.85 units versus chloro analogs, coupled with a ~1.5‑fold increase in human liver microsome half‑life [1]. These properties align with the Rule‑of‑Five space preferred for oral bioavailability and reduce the downstream attrition rate due to metabolic instability, justifying the modest premium over non‑fluorinated pinacol esters at the procurement stage [1].

Quote Request

Request a Quote for 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.